molecular formula C19H16F3N3OS B2486800 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 1211305-28-0

2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone

Cat. No.: B2486800
CAS No.: 1211305-28-0
M. Wt: 391.41
InChI Key: SGNXHGGOOTZFKL-UHFFFAOYSA-N
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Description

2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone is an intricate chemical compound, notable for its multifaceted applications in various scientific fields. This compound's unique structural attributes include a phenyl ring, a pyrazole group, and a trifluoromethyl-pyridinyl moiety, which together confer distinctive chemical and physical properties.

Scientific Research Applications

This compound finds extensive use in several scientific disciplines:

  • Chemistry: : As an intermediate in organic synthesis and material science.

  • Biology: : In studies related to enzyme inhibition and cellular mechanisms.

  • Medicine: : Potentially in drug design and pharmaceutical research.

  • Industry: : As a precursor for specialty chemicals and advanced materials.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone typically involves multi-step reactions. The preparation often starts with the synthesis of intermediate compounds, which are then sequentially modified to achieve the final product. Common synthetic routes might include the preparation of pyrazole rings via cyclization reactions and the incorporation of phenyl and pyridinyl groups through coupling reactions.

Industrial Production Methods

In an industrial setting, the large-scale production of this compound might involve optimized versions of the laboratory procedures, focusing on yield improvement and cost-effectiveness. Methods like continuous flow synthesis, which allow for better control of reaction conditions and scalability, are often employed.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone can undergo various chemical reactions, including:

  • Oxidation: : The phenyl and pyridinyl rings can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can modify functional groups within the compound.

  • Substitution: : The compound's structure allows for various substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reagents like halogens, alkylating agents, or nucleophiles in the presence of catalysts.

Major Products Formed

The reaction products vary based on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism by which 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone exerts its effects often involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to participate in specific binding interactions and pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to 2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone include those containing:

  • Phenyl and pyrazole rings: : Such as 1-phenyl-3-(4-pyridyl)-1H-pyrazole.

  • Trifluoromethyl groups: : Like 3-(trifluoromethyl)-1-phenyl-1H-pyrazole.

Uniqueness

This compound's uniqueness lies in the combination of its functional groups and the overall structure, which imparts specific reactivity and application potential that similar compounds may lack.

This article should give you a comprehensive understanding of this compound

Properties

IUPAC Name

2-phenyl-1-[5-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-13(27-18-15(19(20,21)22)8-5-10-23-18)16-9-11-24-25(16)17(26)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNXHGGOOTZFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)CC2=CC=CC=C2)SC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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